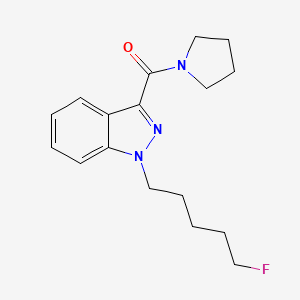![molecular formula C17H23ClFN7O B12358289 5-chloro-2-N-[(1S)-1-(5-fluoropyridin-2-yl)ethyl]-4-N-(5-propan-2-yloxypyrazolidin-3-yl)pyrimidine-2,4-diamine](/img/structure/B12358289.png)
5-chloro-2-N-[(1S)-1-(5-fluoropyridin-2-yl)ethyl]-4-N-(5-propan-2-yloxypyrazolidin-3-yl)pyrimidine-2,4-diamine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
AZ-23 is a selective, ATP-competitive, and orally bioavailable inhibitor of the tropomyosin receptor kinase (Trk) family, which includes TrkA, TrkB, and TrkC. These kinases are involved in neuronal cell growth, development, and survival. AZ-23 has shown potential in inhibiting Trk kinase activity, making it a promising candidate for cancer therapy .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of AZ-23 involves multiple steps, starting with the preparation of the core structure, followed by the introduction of various functional groups. The key steps include:
Formation of the pyrimidine core: This is achieved through a condensation reaction between appropriate starting materials.
Introduction of the fluoropyridinyl group: This step involves a nucleophilic substitution reaction.
Addition of the propan-2-yloxy group: This is typically done through an etherification reaction.
Industrial Production Methods
Industrial production of AZ-23 follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to ensure high yield and purity. This includes controlling temperature, pressure, and the use of catalysts to accelerate the reactions .
化学反应分析
Types of Reactions
AZ-23 undergoes various chemical reactions, including:
Oxidation: This reaction can modify the functional groups on the compound.
Reduction: This reaction can be used to reduce specific functional groups.
Substitution: This reaction involves replacing one functional group with another.
Common Reagents and Conditions
Oxidation: Common reagents include potassium permanganate and hydrogen peroxide.
Reduction: Common reagents include sodium borohydride and lithium aluminum hydride.
Substitution: Common reagents include halides and nucleophiles.
Major Products
The major products formed from these reactions depend on the specific functional groups involved. For example, oxidation can lead to the formation of ketones or aldehydes, while reduction can produce alcohols .
科学研究应用
AZ-23 has a wide range of scientific research applications:
Chemistry: Used as a tool compound to study kinase inhibition.
Biology: Investigated for its role in neuronal cell growth and survival.
Medicine: Explored as a potential therapeutic agent for cancer treatment, particularly in tumors expressing Trk receptors.
Industry: Utilized in the development of new drugs targeting the Trk pathway
作用机制
AZ-23 exerts its effects by inhibiting the Trk kinase pathway. It binds to the ATP-binding site of TrkA, TrkB, and TrkC, preventing the phosphorylation and activation of these kinases. This inhibition disrupts downstream signaling pathways involved in cell growth, survival, and differentiation. The molecular targets include the neurotrophin receptors and associated signaling proteins .
相似化合物的比较
Similar Compounds
Larotrectinib: Another Trk inhibitor with similar selectivity and potency.
Entrectinib: A multi-targeted kinase inhibitor that also targets Trk receptors.
GW 441756: A specific inhibitor of TrkA.
Uniqueness of AZ-23
AZ-23 is unique due to its high selectivity and potency for TrkA, TrkB, and TrkC. It has shown significant efficacy in preclinical models of neuroblastoma and other Trk-expressing tumors, making it a promising candidate for further development .
属性
分子式 |
C17H23ClFN7O |
|---|---|
分子量 |
395.9 g/mol |
IUPAC 名称 |
5-chloro-2-N-[(1S)-1-(5-fluoropyridin-2-yl)ethyl]-4-N-(5-propan-2-yloxypyrazolidin-3-yl)pyrimidine-2,4-diamine |
InChI |
InChI=1S/C17H23ClFN7O/c1-9(2)27-15-6-14(25-26-15)23-16-12(18)8-21-17(24-16)22-10(3)13-5-4-11(19)7-20-13/h4-5,7-10,14-15,25-26H,6H2,1-3H3,(H2,21,22,23,24)/t10-,14?,15?/m0/s1 |
InChI 键 |
QUTQFHTWJULIMQ-ISAOAKOHSA-N |
手性 SMILES |
C[C@@H](C1=NC=C(C=C1)F)NC2=NC=C(C(=N2)NC3CC(NN3)OC(C)C)Cl |
规范 SMILES |
CC(C)OC1CC(NN1)NC2=NC(=NC=C2Cl)NC(C)C3=NC=C(C=C3)F |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


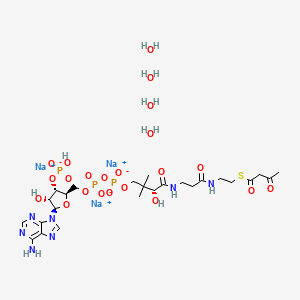
![2-[3-(6-Methylpyridin-2-yl)pyrazolidin-4-yl]-1,5-naphthyridine](/img/structure/B12358213.png)


![[[(2R,3S,5R)-5-(6-aminopurin-9-yl)-3-hydroxyoxolan-2-yl]methoxy-[(2R,3R,4R,5R)-5-(2,4-dioxo-1,3-diazinan-1-yl)-2-(hydroxymethyl)-4-methoxyoxolan-3-yl]oxyphosphoryl]sulfanylmethyl propan-2-yl carbonate](/img/structure/B12358232.png)

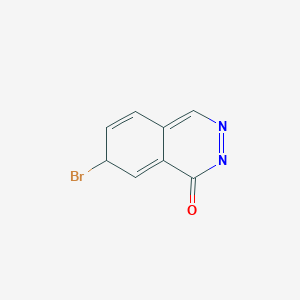
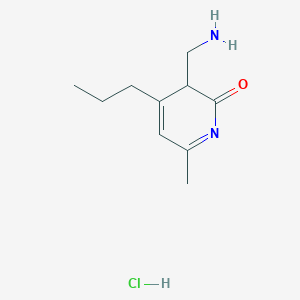
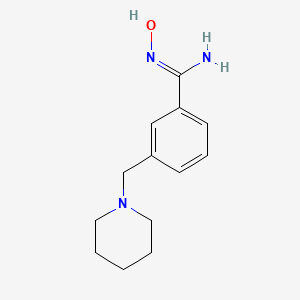
![5,7,8,8a-tetrahydro-1H-imidazo[1,2-b]pyridazin-6-one](/img/structure/B12358275.png)

![2-Amino-4-chloro-5,7-dihydro-pyrrolo[3,4-d]pyrimidine-6-carboxylic acid ethyl ester](/img/structure/B12358282.png)
![(2E)-2-[2-(2-methoxyphenyl)-2-oxoethylidene]-1,3-thiazolidin-4-one](/img/structure/B12358296.png)
